molecular formula C8H9FN2O B6619506 Urea, 1-(p-fluorophenyl)-3-methyl- CAS No. 772-55-4

Urea, 1-(p-fluorophenyl)-3-methyl-

Cat. No.: B6619506
CAS No.: 772-55-4
M. Wt: 168.17 g/mol
InChI Key: MGVNYJAWTVSWFD-UHFFFAOYSA-N
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Description

Urea, 1-(p-fluorophenyl)-3-methyl- is an organic compound that features a urea functional group attached to a p-fluorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(p-fluorophenyl)-3-methyl- typically involves the reaction of p-fluoroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

p-Fluoroaniline+Methyl isocyanateUrea, 1-(p-fluorophenyl)-3-methyl-\text{p-Fluoroaniline} + \text{Methyl isocyanate} \rightarrow \text{Urea, 1-(p-fluorophenyl)-3-methyl-} p-Fluoroaniline+Methyl isocyanate→Urea, 1-(p-fluorophenyl)-3-methyl-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(p-fluorophenyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the urea moiety.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl ureas.

Scientific Research Applications

Chemistry

In chemistry, Urea, 1-(p-fluorophenyl)-3-methyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in biochemical assays.

Medicine

Medicinally, Urea, 1-(p-fluorophenyl)-3-methyl- has potential applications as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Urea, 1-(p-fluorophenyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This compound can inhibit certain enzymes, leading to therapeutic effects in conditions like inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso-
  • N-phenylureas
  • p-Fluorophenylurea

Uniqueness

Urea, 1-(p-fluorophenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-fluorophenyl group enhances its stability and reactivity compared to other urea derivatives.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVNYJAWTVSWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227948
Record name Urea, 1-(p-fluorophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-55-4
Record name N-(4-Fluorophenyl)-N′-methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-(p-fluorophenyl)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC69426
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-(p-fluorophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Methyl-N'-(4-fluorophenyl)urea was prepared preliminarily from 4-fluorophenyl isocyanate and methylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Using sodium nitrite a nitroso group was introduced into the 5-position of the uracil ring in the obtained 6-amino-3-methyl-1-(4-fluorophenyl)uracil and then reduced with hydrogen gas to prepare 5,6-diamino-1-(4-fluorophenyl)-3-methyluracil.
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Synthesis routes and methods II

Procedure details

N-Methyl-N'-(4-fluorophenyl)urea was prepared preliminarily from 4-fluorophenyl isocyanate and methylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Subsequently, 6-amino-1-(4-fluorophenyl)-3-methyluracil was treated as in Reference Example 2 so that the substituent amino group at the 6-position was converted to a dimethylamino group to yield 6-dimethylamino-1-(4-fluorophenyl)-3-methyluracil. Using a mixed acid that had been prepared with sulfuric acid and nitric acid, a nitro group was introduced into the 5-position of the uracil ring and then reduced with hydrogen gas to prepare 5-amino-6-dimethylamino-1-(4-fluorophenyl)-3-methyluracil.
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